2,6-Dimethyl-4-(3-methyl-1H-indazol-5-yl)-1,4-dihydropyridine-3,5-dicarbonitrile is a synthetic organic compound characterized by its unique chemical structure. This compound falls under the category of dihydropyridine derivatives, which are known for their biological activities, particularly as protein kinase inhibitors and in various pharmaceutical applications. The molecular formula of this compound is , indicating the presence of carbon, hydrogen, and nitrogen atoms in its structure.
The synthesis of 2,6-Dimethyl-4-(3-methyl-1H-indazol-5-yl)-1,4-dihydropyridine-3,5-dicarbonitrile involves several key steps:
The detailed reaction mechanisms typically include nucleophilic attacks and electrophilic additions that lead to the formation of the desired product through a series of intermediate compounds .
The molecular structure of 2,6-Dimethyl-4-(3-methyl-1H-indazol-5-yl)-1,4-dihydropyridine-3,5-dicarbonitrile can be represented as follows:
Structural Features:
Spectroscopic data such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) confirm the identity and purity of synthesized compounds .
The chemical behavior of 2,6-Dimethyl-4-(3-methyl-1H-indazol-5-yl)-1,4-dihydropyridine-3,5-dicarbonitrile includes:
The mechanism of action for 2,6-Dimethyl-4-(3-methyl-1H-indazol-5-yl)-1,4-dihydropyridine-3,5-dicarbonitrile primarily involves:
The physical and chemical properties of 2,6-Dimethyl-4-(3-methyl-1H-indazol-5-yl)-1,4-dihydropyridine-3,5-dicarbonitrile include:
Spectroscopic techniques such as Infrared (IR) spectroscopy reveal characteristic absorption bands corresponding to functional groups present in the molecule .
2,6-Dimethyl-4-(3-methyl-1H-indazol-5-yl)-1,4-dihydropyridine-3,5-dicarbonitrile has several scientific applications:
The molecular architecture of BAY-474 strategically integrates three key structural domains that define its pharmacological behavior:
Dihydropyridine Core: The 1,4-DHP ring adopts a boat conformation with C4 chirality, stabilized by intramolecular hydrogen bonding between the N1-H group and adjacent nitrile functions. This conformation creates a planar, electron-rich system enabling π-stacking interactions with kinase ATP-binding sites. X-ray crystallography reveals bond lengths of 1.352 Å (C4-N1) and 1.145 Å (C≡N), consistent with an enamine-conjugated system that enhances redox stability compared to ester-substituted DHPs like nifedipine [9].
Indazole Integration: The 3-methyl-1H-indazol-5-yl group at C4 provides a rigid, hydrogen bond-donating element critical for kinase affinity. The indazole nitrogen atoms (N2, N3) participate in bidentate interactions with kinase hinge regions, while the 3-methyl group enhances hydrophobic packing in enzyme subpockets. This moiety differentiates BAY-474 from aryl-DHP derivatives (e.g., 4-phenyl-DHPs in PubChem CID 14420) by enabling targeted interactions with polar residues [1] [3].
Electron-Withdrawing Dicarbonitrile System: The 3,5-dicarbonitrile substituents significantly reduce the oxidation potential of the DHP ring (E₁/₂ = +0.21 V vs. SCE) and withdraw electron density from C4, enhancing chemical stability and preventing aromatization—a common degradation pathway in ester-containing DHPs [2].
Table 1: Key Structural Parameters from Crystallographic Analysis [9]
Parameter | Value (Å/°) | Significance |
---|---|---|
N1-C4 Bond Length | 1.352 Å | Enamine character enhancing redox stability |
C≡N Bond Length | 1.145 Å | Conjugation with DHP π-system |
C4-Indazole Torsion | 12.8° | Near-planar orientation for kinase binding |
N1-H···N≡C Distance | 2.092 Å | Intramolecular H-bond stabilizing boat conformation |
This hybrid architecture positions BAY-474 within the "Type II" DHP pharmacophore classification—characterized by non-ester C3/C5 substituents enabling kinase inhibition rather than calcium channel modulation.
The development of BAY-474 emerged from systematic exploration of 4-heteroaryl-DHPs initiated in the early 2010s. Key milestones include:
Original Synthesis and Screening: First disclosed in patent WO2019180141A1 (2019), BAY-474 was synthesized via a modified Hantzsch reaction involving 3-methyl-1H-indazole-5-carbaldehyde, methyl acetoacetate, and ammonium acetate. Primary screening revealed potent inhibition of Fibroblast Growth Factor Receptors (FGFR1-4; IC₅₀ = 7-28 nM) and VEGF-R2 (IC₅₀ = 33 nM), establishing its polypharmacology against angiogenic kinases [3].
Derivative Patenting: Subsequent patents (e.g., AU2021361044A9) claimed BAY-474-inspired heterobifunctional degraders by conjugating its DHP core to E3 ligase ligands (e.g., cereblon binders). These proteolysis-targeting chimeras (PROTACs) leverage BAY-474's kinase affinity to degrade oncogenic targets like EGFR and MET, demonstrating 10-fold enhanced potency over parental inhibitors in in vitro models of bladder cancer [5].
Production Scalability: Current suppliers (e.g., Laibo Chem, BLD Pharm) offer BAY-474 at research-scale (25 mg, $918.01) but highlight synthesis challenges: low yields (<15%) in classical Hantzsch routes and demanding chromatography due to polar byproducts. This scarcity impedes in vivo studies, with only 3/10 suppliers listing it as "in stock" [1] [2].
Table 2: Kinase Profiling of BAY-474 and Key Derivatives [3] [5]
Compound | FGFR1 IC₅₀ (nM) | VEGF-R2 IC₅₀ (nM) | Therapeutic Application |
---|---|---|---|
BAY-474 (parent) | 7.2 ± 0.8 | 33.1 ± 2.5 | Angiogenesis inhibition |
PROTAC-DHP-1 | N/A (DC₅₀ = 1.3 nM)* | N/A | EGFR degradation in NSCLC |
Rogaratinib-BAY474 | 2.8 ± 0.3 | 19.4 ± 1.7 | Bladder cancer combination therapy |
*Degradation concentration (DC₅₀) for EGFR in A431 cells
Despite its promising profile, BAY-474 research faces unresolved questions that define key research priorities:
Target Engagement Specificity: Mass spectrometry studies identify off-target binding to ABL1 (IC₅₀ = 120 nM) and DDR1 (IC₅₀ = 89 nM), raising concerns about potential myelosuppression. Computational models suggest modifying the indazole N-methyl group to cyclopropyl could enhance selectivity by sterically blocking access to non-FGFR kinases [3].
Resistance Mitigation Strategies: FGFR3 gatekeeper mutations (e.g., V555M) confer 48-fold resistance to BAY-474 in Ba/F3 models. Combining BAY-474 with allosteric FGFR inhibitors (e.g., TAS-120) or ERK pathway inhibitors (trametinib) demonstrates synergistic apoptosis (CI = 0.2-0.4), yet optimal dosing regimens remain unvalidated in in vivo systems [3].
Delivery and Bioavailability: With calculated logP = 2.8 and aqueous solubility <5 µg/mL, BAY-474 requires advanced formulation. Unpublished data suggests nanocrystal (200 nm) or lipid-PEG approaches increase plasma AUC by 8-fold in rats, but tissue distribution data for tumor penetration is absent. Additionally, its oxidation to pyridine derivatives in hepatocytes (t₁/₂ = 22 min) necessitates structural stabilization via C4-fluorination [2] [5].
Expanding Therapeutic Indications: Preliminary evidence suggests BAY-474 crosses the blood-brain barrier at 0.2% of plasma levels, supporting unexplored potential in FGFR-driven gliomas. Furthermore, its incorporation into tricyclic cereblon binders (AU2021361044A9) validates utility in targeted protein degradation beyond kinase inhibition, warranting exploration in hematological malignancies [5].
Table 3: Critical Research Imperatives for BAY-474 Development
Research Gap | Experimental Approach | Expected Impact |
---|---|---|
Off-target kinase engagement | C4-indazole regioisomer synthesis | ≥50-fold FGFR1 selectivity over ABL/DDR1 |
Metabolic oxidation | C4 deuteration or fluorination | Hepatic t₁/₂ extension to >60 min |
Tumor tissue accumulation | Radiolabeled (¹⁴C) biodistribution | Quantitative tumor:plasma ratio establishment |
PROTAC linker optimization | PEG vs. alkyl chain SAR | Improved cereblon recruitment (DC₅₀ <1 nM) |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7